Cas no 2580094-63-7 (rac-ethyl (1R,4S,5S)-4-aminobicyclo3.2.0heptane-1-carboxylate)

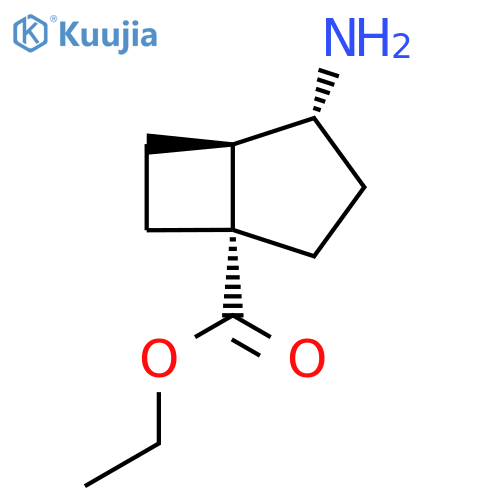

2580094-63-7 structure

商品名:rac-ethyl (1R,4S,5S)-4-aminobicyclo3.2.0heptane-1-carboxylate

rac-ethyl (1R,4S,5S)-4-aminobicyclo3.2.0heptane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2580094-63-7

- rac-ethyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate

- EN300-27726677

- rac-ethyl (1R,4S,5S)-4-aminobicyclo3.2.0heptane-1-carboxylate

-

- インチ: 1S/C10H17NO2/c1-2-13-9(12)10-5-3-7(10)8(11)4-6-10/h7-8H,2-6,11H2,1H3/t7-,8+,10-/m0/s1

- InChIKey: IIOGJBHPAJYPPK-XKSSXDPKSA-N

- ほほえんだ: O(CC)C([C@@]12CC[C@H]([C@@H]1CC2)N)=O

計算された属性

- せいみつぶんしりょう: 183.125928785g/mol

- どういたいしつりょう: 183.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 52.3Ų

rac-ethyl (1R,4S,5S)-4-aminobicyclo3.2.0heptane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27726677-0.25g |

rac-ethyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate |

2580094-63-7 | 95.0% | 0.25g |

$1432.0 | 2025-03-19 | |

| Enamine | EN300-27726677-0.5g |

rac-ethyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate |

2580094-63-7 | 95.0% | 0.5g |

$1495.0 | 2025-03-19 | |

| Enamine | EN300-27726677-1g |

rac-ethyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate |

2580094-63-7 | 1g |

$1557.0 | 2023-09-10 | ||

| Enamine | EN300-27726677-10.0g |

rac-ethyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate |

2580094-63-7 | 95.0% | 10.0g |

$6697.0 | 2025-03-19 | |

| Enamine | EN300-27726677-0.1g |

rac-ethyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate |

2580094-63-7 | 95.0% | 0.1g |

$1371.0 | 2025-03-19 | |

| Enamine | EN300-27726677-2.5g |

rac-ethyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate |

2580094-63-7 | 95.0% | 2.5g |

$3051.0 | 2025-03-19 | |

| Enamine | EN300-27726677-5.0g |

rac-ethyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate |

2580094-63-7 | 95.0% | 5.0g |

$4517.0 | 2025-03-19 | |

| Enamine | EN300-27726677-1.0g |

rac-ethyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate |

2580094-63-7 | 95.0% | 1.0g |

$1557.0 | 2025-03-19 | |

| Enamine | EN300-27726677-0.05g |

rac-ethyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate |

2580094-63-7 | 95.0% | 0.05g |

$1308.0 | 2025-03-19 | |

| Enamine | EN300-27726677-10g |

rac-ethyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate |

2580094-63-7 | 10g |

$6697.0 | 2023-09-10 |

rac-ethyl (1R,4S,5S)-4-aminobicyclo3.2.0heptane-1-carboxylate 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

2580094-63-7 (rac-ethyl (1R,4S,5S)-4-aminobicyclo3.2.0heptane-1-carboxylate) 関連製品

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量